molecular formula C18H13N3O3 B5369016 2-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione

2-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B5369016
M. Wt: 319.3 g/mol
InChI Key: WDCNAVZIFXEXSY-UHFFFAOYSA-N
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Description

2-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features both an oxadiazole and an isoindole moiety The oxadiazole ring is known for its presence in various pharmacologically active compounds, while the isoindole structure is a key component in many biologically significant molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of an amidoxime with an isatoic anhydride in a basic medium such as NaOH in DMSO at ambient temperature . This one-pot method allows for the efficient formation of the oxadiazole ring without the need for protective groups. The reaction scope includes various substituents on the aromatic ring, allowing for the creation of structurally diverse derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the oxadiazole ring or the isoindole moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways by binding to DNA or proteins, thereby affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione is unique due to the combination of the oxadiazole and isoindole rings in a single molecule. This dual functionality enhances its potential for diverse applications in medicinal chemistry and materials science, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c1-11(16-19-15(20-24-16)12-7-3-2-4-8-12)21-17(22)13-9-5-6-10-14(13)18(21)23/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCNAVZIFXEXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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